trans-2-Penten-1-ol

Vue d'ensemble

Description

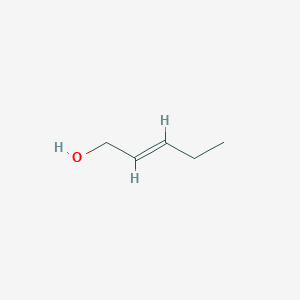

trans-2-Penten-1-ol, also known as pent-2-en-1-ol, is an organic compound with the molecular formula C5H10O. It is an unsaturated alcohol with a double bond between the second and third carbon atoms. This compound exists in two geometric isomers: (E)-trans-2-Penten-1-ol and (Z)-trans-2-Penten-1-ol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

trans-2-Penten-1-ol can be synthesized through various methods. One common method involves the reduction of 2-pentenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of butadiene followed by hydrogenation. This process involves the addition of a formyl group to butadiene to form 2-pentenal, which is then reduced to this compound using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) .

Analyse Des Réactions Chimiques

Oxidation Reactions

trans-2-Penten-1-ol undergoes oxidation to form 2-pentenal (trans-2-pentenal, CAS 764-39-6), a reaction critical in fragrance and flavor industries.

Mechanism : The hydroxyl group is oxidized to a carbonyl, with the double bond retained. Stereospecificity depends on the oxidizing agent.

Reduction Reactions

Reduction of the double bond or carbonyl derivatives yields saturated alcohols or alkanes.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H₂/Pd-C (catalytic hydrogenation) | Pentan-1-ol | >90% | Complete saturation of double bond |

| LiAlH₄/THF (0°C) | Retained structure | – | Reduces carbonyls but not alkenes |

Key Insight : Hydrogenation under Pd-C preserves the hydroxyl group while saturating the double bond .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| HCl (concentrated) | 1-Chloro-2-pentene | SN₂ mechanism, retains stereochemistry |

| H₂SO₄ + NaBr | 1-Bromo-2-pentene | Acid-catalyzed bromide substitution |

Limitation : Steric hindrance from the allylic position reduces reaction rates compared to non-allylic alcohols.

[3+2] Cycloaddition Reactions

The conjugated double bond facilitates cycloadditions, forming five-membered rings.

| Reagent/Conditions | Product | Application |

|---|---|---|

| Ozone (O₃)/Zn-H₂O | Tetrahydrofuran derivatives | Synthesis of cyclic ethers |

| Nitrile oxides | Isoxazoline adducts | Pharmaceutical intermediates |

Mechanism : Electrophilic addition followed by ring closure, with stereochemical control .

Chlorine Atom Reaction

In atmospheric studies, this compound reacts with Cl radicals via hydrogen abstraction:

- Primary pathway : Abstraction from the -CH₂OH group (85% contribution) .

- Products : Chlorinated pentenols and aldehydes, with <10% ring-forming products .

Reaction with H₃O⁺, NO⁺, and O₂⁺

Studied via Selected Ion Flow Tube (SIFT) mass spectrometry:

| Ion | Major Products | Rate Constant (cm³/molecule·s) |

|---|---|---|

| H₃O⁺ | Protonated parent ion | 2.7 × 10⁻⁹ |

| NO⁺ | NO⁺ adducts | 1.1 × 10⁻⁹ |

| O₂⁺ | Fragmentation products (C₃H₅⁺) | 3.4 × 10⁻¹⁰ |

Implication : Reactivity trends align with ion polarity and bond dissociation energies .

Environmental Degradation

Reaction with hydroxyl (OH) radicals in the atmosphere:

Applications De Recherche Scientifique

Starting Material for Organic Synthesis

trans-2-Penten-1-ol serves as a crucial starting material in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries due to its reactivity and ability to undergo multiple chemical transformations.

Key Reactions

| Reaction Type | Example Product | Conditions Required |

|---|---|---|

| Oxidation | 2-Pentenal | Pyridinium chlorochromate (PCC) |

| Reduction | Pentan-1-ol | Lithium aluminum hydride (LiAlH) |

| Substitution | Various substituted pentenes | Hydrochloric acid (HCl) or sulfuric acid (HSO) |

These reactions demonstrate the compound's versatility in producing various functionalized compounds, making it a staple in organic chemistry laboratories.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. This property suggests its potential use as a natural preservative in food products.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the compound's effectiveness in inhibiting foodborne pathogens. The results indicated that concentrations of this compound could significantly reduce microbial growth, supporting its application in food safety.

Insecticidal Effects

In entomological studies, this compound has been found to affect the behavior of certain insect species. Notably, female insects exhibited heightened sensitivity to this compound, indicating its potential as a biopesticide.

Case Study: Insect Behavior Modification

A behavioral study demonstrated that exposure to this compound altered feeding patterns and reproductive behaviors in target pests. This finding supports its application in integrated pest management strategies.

Antioxidant Activity

The compound has also been identified as possessing antioxidant properties, which may protect biological systems from oxidative stress. This activity is being explored for potential therapeutic applications.

Fragrance and Flavor Production

In the fragrance industry, this compound is utilized for its pleasant aroma and is incorporated into various perfumes and flavoring agents. Its unique scent profile contributes to the sensory characteristics of products.

Production Methods

The industrial production of this compound typically involves hydroformylation of butadiene followed by hydrogenation. This method allows for efficient synthesis at scale while retaining the desired chemical properties.

Mécanisme D'action

The mechanism of action of trans-2-Penten-1-ol involves its interaction with various molecular targets and pathways. As an unsaturated alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modify the structure and function of proteins, enzymes, and cell membranes .

Comparaison Avec Des Composés Similaires

trans-2-Penten-1-ol can be compared with other similar compounds such as:

2-Buten-1-OL: A shorter-chain unsaturated alcohol with similar chemical properties but different reactivity due to the shorter carbon chain.

2-Hexen-1-OL: A longer-chain unsaturated alcohol with similar chemical properties but different physical properties such as boiling point and solubility.

2-Pentyn-1-OL: An alkyne alcohol with a triple bond, which exhibits different reactivity compared to the double bond in this compound.

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable in various applications .

Activité Biologique

trans-2-Penten-1-ol, also known as pent-2-en-1-ol, is an organic compound with the molecular formula CHO. It is classified as an unsaturated alcohol due to the presence of a double bond between the second and third carbon atoms. This compound exhibits a range of biological activities, making it a subject of interest in various fields such as medicine, agriculture, and food science.

This compound is characterized by its role as a primary allylic alcohol and an alkenyl alcohol. It can be found in various plants and foods, contributing to their volatile oil profiles. The compound exists in two geometric isomers: (E)-trans-2-penten-1-ol and (Z)-trans-2-penten-1-ol, with distinct properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. As a volatile compound, it can influence cellular signaling pathways and exhibit antimicrobial properties.

Target of Action

Research indicates that this compound interacts with various cellular targets, potentially affecting metabolic pathways. Its biochemical mechanisms are still under investigation, particularly regarding its role in plant defense mechanisms and its effects on human health.

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both bacteria and fungi, making it a candidate for natural preservatives in food products.

2. Insecticidal Effects

In entomological studies, this compound has been found to affect insect behavior, particularly in female insects which show heightened sensitivity to this compound. This property suggests potential applications in pest control strategies.

3. Antioxidant Activity

Research has also indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Study 1: Antimicrobial Efficacy

A study published by BenchChem explored the antimicrobial activity of this compound against common foodborne pathogens. The results showed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative in food products.

Case Study 2: Insect Behavior Modification

In a behavioral study involving agricultural pests, researchers found that exposure to this compound altered feeding patterns and reproductive behaviors in target insect species. This finding supports its application as a biopesticide.

Propriétés

IUPAC Name |

(E)-pent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSIZIIPFNVMHF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878755 | |

| Record name | 2-PENTEN-1-OL, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green diffusive aroma | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.850 | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-96-1, 20273-24-9 | |

| Record name | trans-2-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Penten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020273249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PENTEN-1-OL, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-pent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Penten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTEN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5173J66S69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.